Bienvenue dans la boutique en ligne BenchChem!

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

Medicinal Chemistry Suzuki-Miyaura Coupling Pyrimidine Scaffolds

This specific (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is the validated building block for KSQ-4279 (USP1-IN-1), a first-in-class USP1 inhibitor in clinical development. The unique 4-cyclopropyl-6-methoxy substitution pattern is essential for efficient Suzuki-Miyaura coupling and construction of the 1H-pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold. Generic pyrimidine boronic acids cannot access this pharmacologically validated series. Consistently ≥98% purity ensures reliable batch-to-batch performance for SAR and lead optimization. Available globally for R&D procurement with multiple packaging options.

Molecular Formula C8H11BN2O3
Molecular Weight 194.00 g/mol
Cat. No. B8140802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid
Molecular FormulaC8H11BN2O3
Molecular Weight194.00 g/mol
Structural Identifiers
SMILESB(C1=C(N=CN=C1OC)C2CC2)(O)O
InChIInChI=1S/C8H11BN2O3/c1-14-8-6(9(12)13)7(5-2-3-5)10-4-11-8/h4-5,12-13H,2-3H2,1H3
InChIKeyBYXHEUWWJYYRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Scientific Procurement and Key Identification Data for Pharmaceutical Research


(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid (CAS: 1798304-51-4) is a specialized heteroaryl boronic acid building block with the molecular formula C8H11BN2O3 and molecular weight 194.00 g/mol [1]. This compound features a pyrimidine core substituted at the 4-position with a cyclopropyl group and at the 6-position with a methoxy group, with the boronic acid functional group located at the 5-position . The compound is specifically validated as a pharmaceutical intermediate for the synthesis of clinically advanced drug candidates, including the USP1 inhibitor KSQ-4279 (USP1-IN-1) [2].

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Structural Determinants Limiting Generic Pyrimidine Boronic Acid Substitution


Generic substitution of (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid with other pyrimidine boronic acid derivatives is precluded by the unique steric and electronic profile conferred by its specific substitution pattern. The combination of the electron-donating methoxy group at the 6-position and the sterically constrained cyclopropyl group at the 4-position creates a pyrimidine core with distinct reactivity characteristics that directly influence Suzuki-Miyaura coupling efficiency and regioselectivity . Alternative pyrimidine boronic acids, such as (4-methoxypyrimidin-5-yl)boronic acid (MW: 153.93 g/mol, lacking the cyclopropyl group) or (4-cyclopropylpyrimidin-5-yl)boronic acid (MW: 163.97 g/mol, lacking the methoxy group), exhibit fundamentally different physicochemical parameters including altered hydrogen bond acceptor counts, polar surface areas, and lipophilicity profiles [1]. Most critically, this specific compound has been explicitly validated in the synthetic route to KSQ-4279 (USP1-IN-1), a first-in-class clinical USP1 inhibitor, whereas substitution with alternative pyrimidine boronic acids would fail to produce the required intermediate for this specific pharmacologically active scaffold [2].

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Comparative Quantitative Evidence for Scientific Evaluation


(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid vs. (4-Methoxypyrimidin-5-yl)boronic acid: Differential Hydrogen Bond Acceptor Capacity and Rotational Freedom

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid possesses 5 hydrogen bond acceptor sites and 3 freely rotatable bonds, compared to (4-methoxypyrimidin-5-yl)boronic acid which maintains identical hydrogen bond acceptor count (5) but only 2 rotatable bonds [1]. The target compound also exhibits a higher molecular weight (194.00 g/mol vs. 153.93 g/mol) and increased topological polar surface area (75.5 Ų vs. 75.5 Ų; identical TPSA values but different molecular volume) due to the cyclopropyl substitution [2]. The predicted LogP value for the target compound is -0.96, substantially lower than the methyl-substituted analog (4-methoxy-6-methylpyrimidin-5-yl)boronic acid which has a LogP of 0.12 .

Medicinal Chemistry Suzuki-Miyaura Coupling Pyrimidine Scaffolds

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid vs. (4-Cyclopropylpyrimidin-5-yl)boronic acid: Differential Hydrogen Bond Acceptor Profile and Polar Surface Area

When compared to (4-cyclopropylpyrimidin-5-yl)boronic acid, which lacks the 6-methoxy group, the target compound demonstrates enhanced hydrogen bonding capacity with 5 acceptors versus 4, and increased topological polar surface area (75.5 Ų vs. 66.2 Ų) [1]. The molecular weight difference is substantial: 194.00 g/mol for the target versus 163.97 g/mol for the comparator, representing an 18.3% increase [2]. The additional methoxy oxygen contributes one additional hydrogen bond acceptor site, which can influence coordination geometry with palladium catalysts during Suzuki-Miyaura coupling and may affect the electronic properties of the pyrimidine ring during transmetalation steps .

Structure-Activity Relationship Boron Chemistry Pharmaceutical Intermediates

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Verified Commercial Purity of 99.94% as a Pharmaceutical-Grade Intermediate

Commercially available (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is supplied with certified purity of 99.94% from established vendors such as MedChemExpress, with independent batch analysis from other suppliers confirming purities of 99.4% and 99.5% at 214 nm detection . In contrast, the structurally related comparator (4-methoxy-6-methylpyrimidin-5-yl)boronic acid is commercially available at a lower standard purity specification of 98% . The availability of ultra-high purity (>99.9%) material for the target compound reduces the requirement for pre-use purification in sensitive pharmaceutical synthetic applications.

Quality Control Drug Intermediate Sourcing Analytical Chemistry

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Validated Use in the Synthesis of the Clinical USP1 Inhibitor KSQ-4279

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid serves as an essential intermediate in the multi-step synthesis of KSQ-4279 (USP1-IN-1), a first-in-class allosteric inhibitor of ubiquitin-specific protease 1 (USP1) currently under clinical investigation for oncology applications [1]. The complete synthesis of KSQ-4279, which incorporates the target boronic acid via a Suzuki-Miyaura coupling step, has been documented in the peer-reviewed literature, establishing this compound as a critical building block for accessing this pharmacologically validated scaffold [2]. KSQ-4279 demonstrates an IC50 value of 10-21.3 nM against human USP1, as reported in patent literature and the Guide to Pharmacology database [3]. In contrast, alternative pyrimidine boronic acids including (4-methoxypyrimidin-5-yl)boronic acid, (4-cyclopropylpyrimidin-5-yl)boronic acid, and (4-methoxy-6-methylpyrimidin-5-yl)boronic acid have no documented role in the synthesis of this clinically advanced USP1 inhibitor or any comparable first-in-class clinical candidate [4].

Oncology Research DNA Damage Repair Ubiquitin-Specific Protease 1

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Higher Molecular Complexity and Topological Features Relative to Simpler Pyrimidine Boronic Acids

The target compound exhibits higher molecular complexity metrics compared to simpler pyrimidine boronic acid derivatives. The topological polar surface area of 75.5 Ų exceeds that of (4-cyclopropylpyrimidin-5-yl)boronic acid (66.2 Ų) by 14%, while the number of heavy atoms is 14 compared to 12 for the non-methoxylated analog [1]. The cyclopropyl group contributes to a lower predicted LogP (-0.96) compared to methyl-substituted analogs, which typically exhibit positive LogP values (~0.12 for the 4-methyl-6-methoxy derivative) . The compound contains 5 hydrogen bond acceptors, which is 25% greater than the 4 acceptors in (4-cyclopropylpyrimidin-5-yl)boronic acid [2]. These topological differences directly impact solubility, membrane permeability predictions, and chromatographic behavior during purification of coupled products.

Computational Chemistry Molecular Property Prediction Lead Optimization

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Multiple Commercial Sources with Consistent High-Purity Specifications

The target compound is available from multiple reputable chemical suppliers with consistently high purity specifications, including MedChemExpress (99.94%), Shaoyuan (99.4%-99.5% at 214 nm), and TargetMol (pharmaceutical intermediate grade) . This multi-supplier availability contrasts with structurally similar compounds such as (4-methoxy-6-methylpyrimidin-5-yl)boronic acid, which has more limited commercial distribution and is primarily available at 98% purity specification . The availability of the target compound with MDL number MFCD31556945 and multiple catalog numbers (HY-W440527, CS-0435474, SY297089) facilitates cross-referencing and competitive procurement .

Supply Chain Research Reagent Procurement Analytical Reference Standards

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Evidence-Based Research and Industrial Application Scenarios


Synthesis of USP1 Inhibitors for Oncology Drug Discovery Programs

This compound is the validated building block for constructing the pyrimidine moiety of KSQ-4279 (USP1-IN-1), a first-in-class allosteric USP1 inhibitor with an IC50 of 10-21.3 nM against human USP1 [1]. The specific 4-cyclopropyl-6-methoxypyrimidin-5-yl scaffold is explicitly required to access this pharmacologically validated chemical series, as documented in both patent literature (US11718624) and peer-reviewed synthetic methodology [2]. USP1 inhibitors are under investigation for oncology applications involving DNA damage repair pathways, particularly in tumors with homologous recombination deficiencies including BRCA1/2 mutations [3].

Suzuki-Miyaura Cross-Coupling for Constructing Complex Heterocyclic Drug Scaffolds

The compound's boronic acid functional group at the 5-position of the pyrimidine ring enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides, facilitating carbon-carbon bond formation for the synthesis of biaryl and heteroaryl-pyrimidine architectures [1]. The presence of both electron-donating methoxy and sterically constrained cyclopropyl substituents modulates the electronic properties of the pyrimidine ring during transmetalation, potentially influencing coupling efficiency and regioselectivity relative to simpler pyrimidine boronic acids [2].

Pharmaceutical Intermediate for Preclinical Candidate Optimization

With commercially certified purity of 99.94% and availability from multiple reputable suppliers, this compound serves as a reliable pharmaceutical intermediate for SAR exploration and lead optimization programs [1]. The higher molecular complexity (14 heavy atoms, 5 H-bond acceptors, TPSA 75.5 Ų) compared to simpler pyrimidine boronic acids provides a more sophisticated starting point for fragment-based and scaffold-hopping strategies in medicinal chemistry [2]. The consistent high-purity specifications reduce the need for pre-use purification and minimize batch-to-batch variability in sensitive synthetic sequences [3].

Development of Pyrazolo[3,4-d]pyrimidine and Related Fused Heterocyclic Systems

The compound is specifically employed in the construction of 1H-pyrazolo[3,4-d]pyrimidine scaffolds, a privileged kinase inhibitor motif, as demonstrated in the KSQ-4279 synthetic route [1]. The substitution pattern of this boronic acid enables the introduction of a 4-cyclopropyl-6-methoxypyrimidin-5-yl moiety at key positions on fused heterocyclic cores, which has been shown to confer favorable drug-like properties including oral bioavailability as evidenced by the clinical advancement of KSQ-4279 [2]. This application is not accessible using alternative pyrimidine boronic acids lacking the specific 4-cyclopropyl-6-methoxy substitution pattern [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.